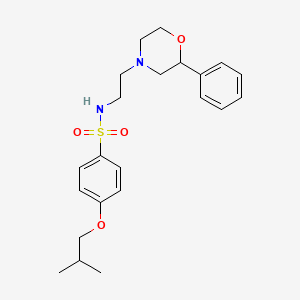

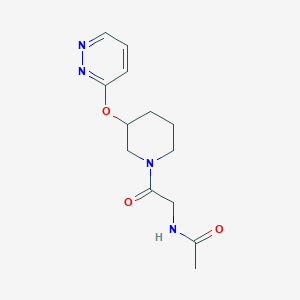

4-isobutoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

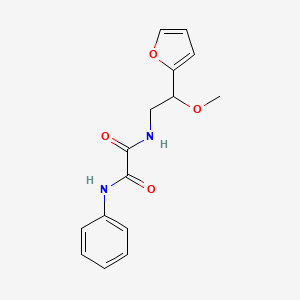

The compound “4-isobutoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs . The molecule also contains an isobutoxy group and a phenylmorpholino group, which could potentially influence its physical and chemical properties.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis of its molecular structure .Applications De Recherche Scientifique

Endothelin Antagonists

- Biphenylsulfonamide Endothelin Antagonists : A study by Murugesan et al. (1998) explored biphenylsulfonamides as a novel series of endothelin-A (ETA) selective antagonists. They found that hydrophobic groups like isobutyl or isopropoxyl, similar to isobutoxy, at the 4'-position of N-(3,4-dimethyl-5-isoxazolyl) benzenesulfonamide led to improved binding and functional activity. This has implications for developing oral active endothelin antagonists (Murugesan et al., 1998).

Carbonic Anhydrase Inhibitors

- Inhibition of Human Carbonic Anhydrases : Several studies, including those by Gul et al. (2016, 2017), have synthesized various benzenesulfonamides and evaluated their potential as carbonic anhydrase (CA) inhibitors. These compounds showed strong inhibitory effects on human cytosolic isoforms hCA I and II, and could be considered for further studies in this area (Gul et al., 2016); (Gul et al., 2017).

Anticancer and Antimetastatic Activity

- Anticancer and Antimetastatic Potential : Pacchiano et al. (2011) found that ureido-substituted benzenesulfonamides showed strong inhibition of various human carbonic anhydrases and had significant effects on reducing metastases in breast cancer models. This indicates their potential as novel antimetastatic drugs (Pacchiano et al., 2011).

Synthesis and Bioevaluation

- Microwave-Assisted Synthesis for Bioevaluation : The microwave-assisted synthesis of new sulfonamides and their evaluation in terms of cytotoxic activities and inhibitory effects on carbonic anhydrase isoenzymes have been explored. Compounds with high potency selectivity expression (PSE) values and low inhibition constants (Ki) have been identified as leader compounds for further research (Gul et al., 2017).

Other Applications

- Treatment of Prostate Diseases : In capillary electrophoresis studies, Maier et al. (2005) separated enantiomers of a related compound, tamsulosin, which is frequently used in the treatment of prostate diseases. This highlights the potential application of related benzenesulfonamide compounds in therapeutic areas (Maier et al., 2005).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Many benzenesulfonamides are safe for use as drugs, but some may have side effects or toxicities . Without specific safety data for this compound, it’s difficult to provide an accurate assessment of its safety and hazards.

Propriétés

IUPAC Name |

4-(2-methylpropoxy)-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O4S/c1-18(2)17-28-20-8-10-21(11-9-20)29(25,26)23-12-13-24-14-15-27-22(16-24)19-6-4-3-5-7-19/h3-11,18,22-23H,12-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVFMWNPEYYRPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-isobutoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-[(Dimethylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyrazine](/img/structure/B2840135.png)

![2-[2-(1H-Imidazol-5-yl)ethyl]guanidine;sulfuric acid](/img/structure/B2840141.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2840143.png)

![1-[(6-Chloropyridin-3-yl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B2840144.png)

![5-methyl-N-(2-methylphenyl)-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2840145.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2840155.png)